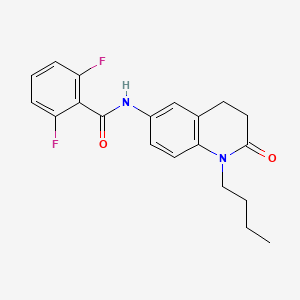

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a 1-butyl-2-oxo-tetrahydroquinolin moiety.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N2O2/c1-2-3-11-24-17-9-8-14(12-13(17)7-10-18(24)25)23-20(26)19-15(21)5-4-6-16(19)22/h4-6,8-9,12H,2-3,7,10-11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNACVWAANMOZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the formation of the quinoline core followed by the introduction of the butyl group and the difluorobenzamide moiety. Common synthetic routes include:

Condensation Reactions: The initial step often involves the condensation of aniline derivatives with ketones to form quinoline structures.

Oxidation and Reduction Reactions: These steps are used to introduce and modify functional groups on the quinoline ring.

Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and the difluorobenzamide moiety.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to reduce nitro groups to amines or to reduce carbonyl groups to alcohols.

Substitution Reactions: Substitution reactions can be used to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).

Major Products Formed:

Oxidation Products: Quinone derivatives, hydroxylated quinolines.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated quinolines, alkylated quinolines.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various quinoline derivatives, which are valuable intermediates in organic synthesis. Biology: Quinoline derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The tetrahydroquinolin group may confer improved binding to chitin synthase isoforms, as seen in rigid analogs like novaluron (3-trifluoromethoxy substituent) .

- Environmental persistence varies: Diflubenzuron’s chlorophenyl group correlates with higher soil adsorption, whereas the target compound’s butyl chain could increase mobility .

Implications :

- Structural complexity (tetrahydroquinolin) could necessitate specialized metabolic pathways, lowering acute toxicity in non-target species.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Characteristics

The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 46.17 Ų |

This compound exhibits its biological effects primarily through interaction with specific molecular targets within cells. The compound may act as an inhibitor of key enzymes involved in cellular processes such as DNA replication and apoptosis. Recent studies suggest that it can disrupt the function of proteins associated with cancer cell survival and proliferation.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.

- Receptor Binding : It may bind to various receptors that modulate signaling pathways related to cell growth and survival.

- Induction of Apoptosis : By interfering with cellular signaling, the compound can promote programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and reducing potential side effects. Modifications to the quinoline core or the benzamide moiety can significantly alter biological activity.

Notable Findings

- Fluorine Substituents : The presence of difluoro groups enhances lipophilicity and may improve binding affinity to target proteins.

- Butyl Group Influence : The butyl substituent appears to play a critical role in enhancing the compound's bioavailability and pharmacokinetic properties.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer Cells (MCF-7) : The compound showed significant inhibition of cell growth with an IC50 value in the low micromolar range.

In Vivo Studies

Preclinical studies involving animal models have indicated promising results regarding the safety and efficacy of this compound:

- Xenograft Models : In mice bearing human tumor xenografts, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.

- Neurotoxicity Assessment : Long-term administration studies revealed no significant neurobehavioral side effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.